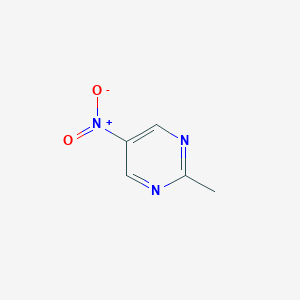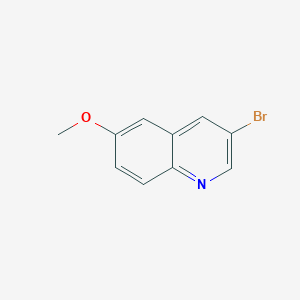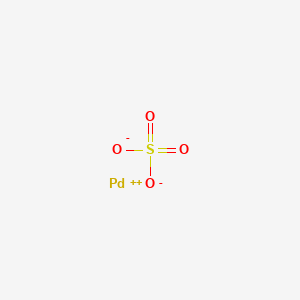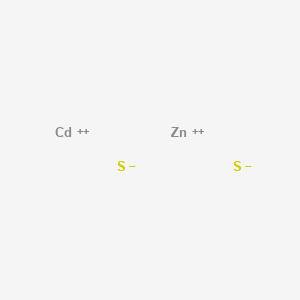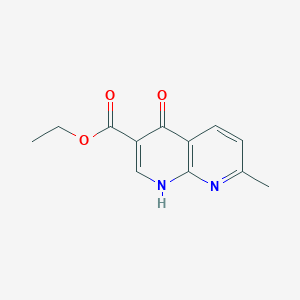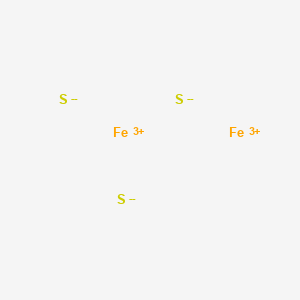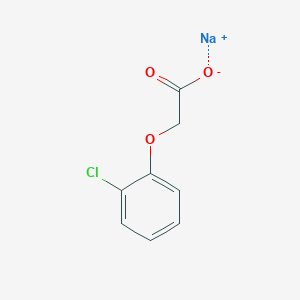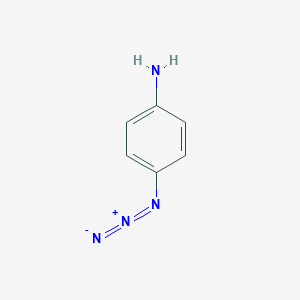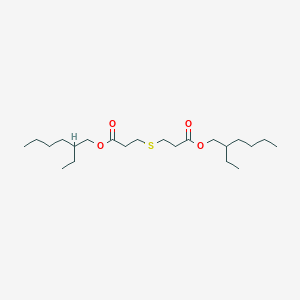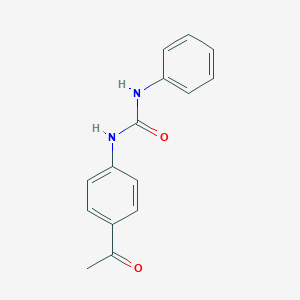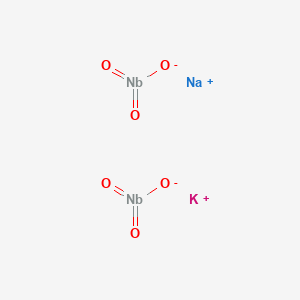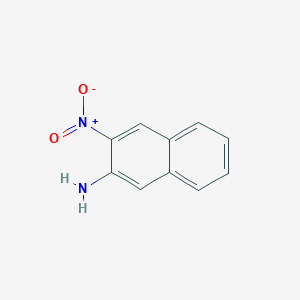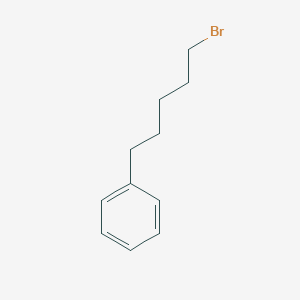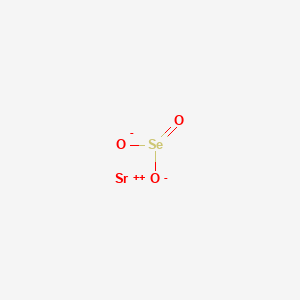
1,3-Diisocyanato-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyanato-5-methylbenzene, also known as TMI, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. TMI is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
作用機序
1,3-Diisocyanato-5-methylbenzene cross-links with various polymers through a process known as urethane formation. The reaction occurs between the isocyanate group of 1,3-Diisocyanato-5-methylbenzene and the hydroxyl group of the polymer, resulting in the formation of a urethane bond. This cross-linking process improves the mechanical properties of the polymer, such as its strength, durability, and thermal stability.
生化学的および生理学的効果
1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that can cause skin and respiratory irritation if exposed to it. In animal studies, 1,3-Diisocyanato-5-methylbenzene has been shown to cause lung damage and liver toxicity. However, there is limited information available on the biochemical and physiological effects of 1,3-Diisocyanato-5-methylbenzene on humans.
実験室実験の利点と制限
The advantages of using 1,3-Diisocyanato-5-methylbenzene in lab experiments include its high reactivity, ability to cross-link with various polymers, and versatility in organic synthesis. However, the limitations of using 1,3-Diisocyanato-5-methylbenzene include its high toxicity and potential health hazards, as well as its limited solubility in certain solvents.
将来の方向性
There are many future directions for the use of 1,3-Diisocyanato-5-methylbenzene in scientific research. One potential area of research is the development of new polyurethane foams, coatings, and adhesives with improved mechanical properties and durability. Another area of research is the use of 1,3-Diisocyanato-5-methylbenzene as a catalyst in various chemical reactions, such as the synthesis of new organic compounds. Additionally, there is a need for more research on the potential health hazards and toxicity of 1,3-Diisocyanato-5-methylbenzene, as well as the development of safer alternatives to this compound.
Conclusion:
In conclusion, 1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that is widely used in scientific research applications. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives, as well as a reagent in organic synthesis and as a catalyst in various chemical reactions. While 1,3-Diisocyanato-5-methylbenzene has many advantages in lab experiments, it also has limitations and potential health hazards that need to be addressed. Further research is needed to explore the full potential of this compound and to develop safer alternatives for scientific research applications.
合成法
1,3-Diisocyanato-5-methylbenzene is synthesized by the reaction of toluene diisocyanate (TDI) with formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by distillation. The yield of the reaction is typically around 50%.
科学的研究の応用
1,3-Diisocyanato-5-methylbenzene is widely used in scientific research applications due to its high reactivity and ability to cross-link with various polymers. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. 1,3-Diisocyanato-5-methylbenzene is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
特性
CAS番号 |
14219-05-7 |
|---|---|
製品名 |
1,3-Diisocyanato-5-methylbenzene |
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC名 |
1,3-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3 |
InChIキー |
BQHPNDYUVBBCQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
正規SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



